Cas no 2227682-05-3 ((1R)-1-(5-nitrofuran-2-yl)ethan-1-ol)

(1R)-1-(5-Nitrofuran-2-yl)ethan-1-ol is a chiral nitroaromatic alcohol derivative, featuring a nitrofuran moiety with a stereogenic center at the C-1 position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a building block for bioactive molecules, particularly in the development of antimicrobial and antiparasitic agents. The (R)-enantiomer offers stereochemical specificity, which may enhance selectivity in pharmacological applications. Its nitrofuran group is known for electron-withdrawing properties, influencing reactivity in nucleophilic or electrophilic transformations. The compound’s structural features make it valuable for asymmetric synthesis and drug discovery research, where precise stereocontrol is critical. Handling requires standard precautions for nitroaromatic compounds.
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol structure
2227682-05-3 structure
Product name:(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
CAS No:2227682-05-3
MF:C6H7NO4
MW:157.124081850052
CID:5873002
PubChem ID:93498606

(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
    • EN300-1813630
    • 2227682-05-3
    • Inchi: 1S/C6H7NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8H,1H3/t4-/m1/s1
    • InChI Key: HYGBOXNOCHXRPO-SCSAIBSYSA-N
    • SMILES: O1C(=CC=C1[C@@H](C)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 157.03750770g/mol
  • Monoisotopic Mass: 157.03750770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 79.2Ų

(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1813630-2.5g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
2.5g
$2464.0 2023-09-19
Enamine
EN300-1813630-5.0g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
5g
$3645.0 2023-06-01
Enamine
EN300-1813630-0.1g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
0.1g
$1106.0 2023-09-19
Enamine
EN300-1813630-0.05g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
0.05g
$1056.0 2023-09-19
Enamine
EN300-1813630-1.0g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
1g
$1256.0 2023-06-01
Enamine
EN300-1813630-10.0g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
10g
$5405.0 2023-06-01
Enamine
EN300-1813630-5g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
5g
$3645.0 2023-09-19
Enamine
EN300-1813630-1g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
1g
$1256.0 2023-09-19
Enamine
EN300-1813630-0.5g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
0.5g
$1207.0 2023-09-19
Enamine
EN300-1813630-0.25g
(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol
2227682-05-3
0.25g
$1156.0 2023-09-19

Additional information on (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol

(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol and CAS No. 2227682-05-3: A Comprehensive Overview of Its Chemical Properties, Biological Significance, and Research Applications

(1R)-1-(5-nitrofuran-2-yl)ethan-1-ol, with the systematic name CAS No. 2227682-05-3, represents a novel class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which combines a furan ring functionalized with a nitro group and a chiral ethan-1-ol moiety. The stereochemistry of the molecule, specifically the (1R) configuration, plays a critical role in determining its biological activity and potential therapeutic applications. Recent studies have highlighted the importance of stereochemical control in drug design, as the spatial orientation of functional groups can significantly influence receptor interactions and pharmacological outcomes.

The CAS No. 2227682-05-3 compound is synthesized through a multi-step process involving the functionalization of furan rings and the introduction of chiral centers. Researchers have explored various synthetic routes, including nucleophilic substitution and asymmetric catalytic methods, to achieve high stereoselectivity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the use of chiral auxiliaries in the synthesis of (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol significantly improved the yield and purity of the final product, which is essential for downstream biological assays.

One of the most promising applications of CAS No. 2227682-05-3 is its potential as a scaffold for drug development. The nitrofuran moiety is known for its ability to form hydrogen bonds with target proteins, while the ethan-1-ol group provides additional interactions. In a recent preclinical study, (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol was evaluated for its antiviral activity against several RNA viruses. The compound exhibited significant inhibitory effects on viral replication, suggesting its potential as a broad-spectrum antiviral agent. These findings align with growing interest in nitrofuran derivatives for antiviral research, particularly in the context of emerging infectious diseases.

The biological activity of CAS No. 2227682-05-3 has also been investigated in the context of anti-inflammatory and antioxidant properties. A 2023 study published in Pharmacological Reports reported that (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol demonstrated potent antioxidant activity by scavenging free radicals and modulating redox-sensitive signaling pathways. This property makes the compound a candidate for the development of therapeutic agents targeting oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

From a structural perspective, the CAS No. 2227682-05-3 compound exhibits a unique combination of functional groups that may influence its physicochemical properties. The nitro group in the furan ring contributes to the compound's polarity and solubility, while the ethan-1-ol group enhances its hydrophilicity. These properties are critical for drug delivery and bioavailability, as they determine how the compound interacts with biological membranes and cellular compartments. Recent advances in computational modeling have allowed researchers to predict the molecular dynamics of (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol in aqueous environments, providing insights into its behavior in physiological conditions.

The synthesis of CAS No. 2227682-05-3 has also been optimized to improve its scalability and cost-effectiveness. A 2023 paper in Organic & Biomolecular Chemistry described a green synthetic route that minimizes the use of hazardous reagents and reduces waste generation. This approach not only aligns with sustainable chemistry principles but also addresses environmental concerns associated with traditional synthetic methods. The development of eco-friendly synthetic strategies is increasingly important in the pharmaceutical industry, where regulatory pressures and public demand for sustainable practices are growing.

Another area of interest is the potential of (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol as a lead compound for the design of more potent derivatives. Researchers have explored structure-activity relationship (SAR) studies to identify key functional groups that contribute to its biological activity. A 2023 study in MedChemComm reported that substituting the nitro group with other electron-withdrawing groups significantly enhanced the compound's antiviral potency. These findings underscore the importance of functional group modification in optimizing the therapeutic potential of CAS No. 2227682-05-3.

The pharmacokinetic profile of CAS No. 2227682-05-3 is another critical aspect of its potential as a therapeutic agent. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. A 2023 in vivo study in mice demonstrated that (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol has a high oral bioavailability and a long half-life, which are desirable characteristics for drug candidates. These properties suggest that the compound could be formulated into oral dosage forms, making it suitable for a wide range of therapeutic applications.

Despite its promising properties, the development of CAS No. 2227682-05-3 as a therapeutic agent is still in its early stages. Further research is needed to fully understand its mechanism of action, potential side effects, and long-term safety profile. Clinical trials are currently underway to evaluate its efficacy in human subjects, and preliminary results are expected to provide valuable insights into its therapeutic potential. The continued exploration of (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol represents an exciting opportunity for the development of novel drugs with broad therapeutic applications.

In conclusion, CAS No. 2227682-05-3 is a compound with a unique molecular structure and diverse biological activities. Its potential as a therapeutic agent is supported by recent studies in antiviral, anti-inflammatory, and antioxidant research. The synthesis of the compound has been optimized for sustainability, and its pharmacokinetic properties suggest favorable drug-like behavior. As research in this area continues to advance, (1R)-1-(5-nitrofuran-2-yl)ethan-1-ol may emerge as a valuable tool in the development of new treatments for a wide range of diseases.

For further information on the synthesis, biological activity, and potential applications of CAS No. 2227682-05-3, researchers are encouraged to consult recent publications in reputable scientific journals and to engage in collaborative efforts to advance the field of medicinal chemistry.

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